1,2,6-Hexanetriol

Humectant Moisture sorption Formulation stability

Select 1,2,6-Hexanetriol (CAS 106-69-4) for formulations requiring precise moisture control and metabolic inertness. Its extended C6 backbone provides approximately 50% lower hygroscopicity than glycerol, prevents stability degradation in moisture-sensitive actives, and enables tunable plasticization in polymer films without excessive softening. The unmetabolized excretion profile (79% unchanged urinary recovery in 24h) and high oral LD50 (16 mL/kg in rats) make it a scientifically superior, procurement-ready excipient for pharmaceutical, cosmetic, and specialty polymer applications.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 106-69-4
Cat. No. B095081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Hexanetriol
CAS106-69-4
Synonyms1,2,6-hexanetriol
hexanetriol
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC(CCO)CC(CO)O
InChIInChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2
InChIKeyZWVMLYRJXORSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,6-Hexanetriol (CAS 106-69-4): Chemical Identity and Baseline Properties for Technical Procurement


1,2,6-Hexanetriol (CAS 106-69-4) is a trivalent alcohol (C6H14O3, MW 134.18) bearing two primary and one secondary hydroxyl groups. At ambient temperature, it exists as a clear, viscous liquid with a density of 1.109 g/mL at 25°C, a melting range of 25–32°C, and a boiling point of 178°C at 5 mmHg [1]. The compound is miscible with water and lower aliphatic alcohols, exhibits hygroscopic character, and demonstrates a vapor density of 4.63 relative to air with vapor pressure below 0.01 mmHg at 20°C [2]. Its trifunctional hydroxyl architecture positions it as a polyol building block with material properties that diverge meaningfully from simpler triols, particularly the industry standard glycerol. These divergences—in hygroscopicity, viscosity, thermal behavior, and plasticization efficiency—constitute the quantifiable differentiation that informs scientific selection.

Why 1,2,6-Hexanetriol Cannot Be Generically Substituted with Glycerol or Alternative Triols in Critical Formulations


Within the triol family, 1,2,6-hexanetriol shares the same hydroxyl functionality count as glycerol (1,2,3-propanetriol) and positional isomers such as 1,2,5-hexanetriol. However, the extended C6 backbone with terminal and vicinal hydroxyl placement fundamentally alters key performance attributes: moisture sorption equilibrium is approximately halved relative to glycerol, dynamic viscosity at equivalent density is substantially elevated, and glass-transition temperature depression in polymer blends follows a distinct rank order that cannot be interpolated from molecular weight or hydroxyl value alone [1]. Moreover, the compound is essentially excreted unmetabolized in mammalian systems—a clearance profile that distinguishes it from metabolically integrated polyols and carries implications for pharmaceutical and personal care applications [2]. These property divergences mean that formulators cannot simply interchange 1,2,6-hexanetriol with glycerol, 1,2,4-butanetriol, or positional hexanetriol isomers without measurable shifts in product performance and stability.

Quantitative Differentiation Guide for 1,2,6-Hexanetriol: Head-to-Head Comparator Evidence for Scientific Procurement


Hygroscopicity Reduction Relative to Glycerol in Moisture-Sensitive Formulations

1,2,6-Hexanetriol exhibits approximately 50% lower hygroscopicity compared to glycerol, the most common triol humectant [1]. This quantitative reduction in moisture uptake directly addresses the formulation challenge of excess water sorption that can compromise the physical stability and shelf-life of moisture-sensitive products.

Humectant Moisture sorption Formulation stability

Elevated Viscosity at Lower Density for Rheological Control in Non-Aqueous Systems

Despite possessing a lower density than glycerol (1.109 g/mL at 25°C for 1,2,6-hexanetriol [2] versus ~1.261 g/mL for glycerol), 1,2,6-hexanetriol is characterized as 'much more viscous' [1]. Basechem data reports a viscosity of 2584 mPa·s at 20°C for 1,2,6-hexanetriol [3], while glycerol under comparable conditions measures approximately 1412 mPa·s at 20°C, representing an ~83% increase in dynamic viscosity.

Viscosity Rheology Polyol characterization

Plasticization Efficiency in PVA:Starch Blends: Tg Depression Rank Order

In a comparative study of polyol plasticizers in polyvinyl alcohol:starch blend films, 1,2,6-hexanetriol demonstrated a distinct rank order of glass-transition temperature (Tg) depression at 15 wt% loading [1]. The observed efficacy sequence was: 1,4-butanediol > 1,2,6-hexanetriol > pentaerythritol > xylitol > mannitol. Notably, 1,2,6-hexanetriol outperformed all tested sugar alcohols (pentaerythritol, xylitol, mannitol) in Tg suppression while remaining less potent than the smaller diol 1,4-butanediol. This rank order correlated directly with thermal stability changes in the plasticized blends.

Plasticizer Glass transition temperature Polymer blend PVA Starch

Toxicological Profile: High Oral LD50 and Essentially Unmetabolized Excretion

1,2,6-Hexanetriol exhibits an oral LD50 in rats of 16 mL/kg (approximately 17.6 g/kg), with 79% of a large dose excreted unchanged and unconjugated in urine within 24 hours [1]. The compound is not converted to glycogen and is essentially unmetabolized. A two-year dietary study in rats at 1% concentration showed no deleterious effects. Comparative toxicological evaluation noted that 1,2,6-hexanetriol is 'considerably more potent a diuretic than glycerin' while remaining 'not appreciably toxic' across single and repeated dosing in rats, rabbits, and dogs [2].

Toxicology Metabolism Safety assessment Excipient

Dielectric Relaxation Behavior: Higher Cooperative Relaxation than Glycerol Under Pressure

Under supercooled conditions at frequencies from 1 mHz to 10 MHz and pressures up to 1 GPa, 1,2,6-hexanetriol exhibits a higher degree of cooperative relaxation (per Dissado-Hill theory), lower static dielectric susceptibility, and longer characteristic relaxation time compared to glycerol [1]. The dielectric loss peak broadens significantly with increasing pressure, and analysis with the Dissado-Hill cooperative cluster model indicates altered intermolecular correlation relative to glycerol.

Dielectric relaxation Molecular dynamics High pressure Supercooled liquid

Alkyd Resin Viscosity: Lower Solution Viscosity than Glycerol-Based Alkyds

In alkyd resin formulations, 1,2,6-hexanetriol-based alkyds exhibit considerably lower solution viscosity than glycerol-based alkyds when measured at 50% solids in mineral spirits (kauri-butanol value 44) [1]. This represents a notable inversion from the pure-polyol viscosity relationship: while neat 1,2,6-hexanetriol is more viscous than neat glycerol, its alkyd resin solutions display the opposite behavior. The resulting films are characterized as softer and more flexible than glycerol alkyd films [1].

Alkyd resin Coating Solution viscosity Polyol

Evidence-Based Application Scenarios for 1,2,6-Hexanetriol Procurement


Moisture-Sensitive Topical and Solid-Dose Pharmaceutical Formulations

When formulating creams, ointments, or solid oral dosage forms where glycerol's high hygroscopicity causes undesirable moisture uptake—manifesting as surface tackiness in topicals or stability degradation in moisture-sensitive actives—1,2,6-hexanetriol offers approximately 50% lower hygroscopicity while maintaining humectant function [1]. This quantitative reduction in water sorption, combined with its unmetabolized excretion profile (79% urinary recovery unchanged within 24h) and high oral LD50 of 16 mL/kg in rats [2], supports its use as a pharmaceutical solvent and excipient where metabolic inertness and controlled moisture equilibrium are procurement-relevant specifications.

PVA:Starch Biodegradable Film Plasticization Requiring Intermediate Tg Depression

In biodegradable packaging or agricultural film applications based on polyvinyl alcohol:starch blends, 1,2,6-hexanetriol at 15 wt% loading provides Tg depression efficacy ranked second among five polyols tested—superior to sugar alcohols (pentaerythritol, xylitol, mannitol) but less aggressive than 1,4-butanediol [1]. This intermediate plasticization strength enables formulators to tune film flexibility without the excessive softening or thermal stability loss associated with stronger plasticizers, offering a defined performance tier for procurement specifications.

Alkyd Coating Formulations Prioritizing Workability and Film Flexibility

For alkyd resin-based coatings, 1,2,6-hexanetriol produces resin solutions with considerably lower viscosity than glycerol alkyds at equivalent solids loading in mineral spirits, facilitating easier application and higher solids formulation capability [1]. The resultant films are softer and more flexible than glycerol alkyd films. This combination of reduced solution viscosity and enhanced film flexibility positions 1,2,6-hexanetriol as a targeted polyol choice when coating application characteristics and cured-film mechanical properties diverge from the glycerol baseline.

Polyurethane Hydrogel Crosslinking with Tunable Swelling Behavior

In poly(ethylene glycol)-polyurethane hydrogel systems, 1,2,6-hexanetriol functions as a crosslinking agent where the degree of swelling can be controlled by varying the crosslinker loading [1]. Its trifunctional hydroxyl architecture provides a defined crosslink density that differs from diol-based systems, while its liquid physical state at ambient temperature facilitates homogeneous incorporation into prepolymer mixtures. This application scenario leverages the compound's specific hydroxyl positioning (1,2-vicinal plus 6-terminal) rather than generic triol functionality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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